molecular formula C8H10N2O3 B2430576 4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1707737-31-2

4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B2430576
CAS No.: 1707737-31-2
M. Wt: 182.179
InChI Key: WVPKWLMGCQRJJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core

Properties

IUPAC Name

4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-7-2-1-3-10-6(7)4-5(9-10)8(12)13/h4,7,11H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVPKWLMGCQRJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC(=NN2C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of the Carboxylic Acid Precursor

A foundational method involves converting 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid to its methyl ester using thionyl chloride (SOCl₂) in methanol. This reaction proceeds via reflux at 0°C for 6 hours, yielding methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate with a 99% conversion rate. The ester serves as a stable intermediate for subsequent hydroxylation.

Reaction Conditions:

Parameter Value
Starting Material 5 g (30.08 mmol)
Reagent SOCl₂ (7.16 g, 60.18 mmol)
Solvent Methanol (50 mL)
Temperature Reflux at 0°C
Yield 5.5 g (30.52 mmol, 99%)

Introduction of the 4-Hydroxy Group

Hydroxylation at the 4-position remains less documented in available sources. However, analogous methods for pyrrolidine derivatives suggest using hydrogen peroxide (H₂O₂) under acidic conditions to introduce hydroxyl groups. Applying this to the methyl ester intermediate could involve treating the compound with HCl and H₂O₂, followed by hydrolysis to regenerate the carboxylic acid.

Cyclization Approaches Using Hydrazine Derivatives

Hydrazine-Mediated Ring Formation

Pyrazole rings are often synthesized via cyclization of hydrazines with diketones. In a related study, 5-oxopyrrolidine-3-carboxylic acid derivatives were prepared by reacting 2-aminophenol with itaconic acid, followed by esterification and hydrazine treatment. Adapting this method, hydrazine monohydrate could cyclize a suitable precursor (e.g., a γ-keto acid) to form the pyrazolo-pyridine core.

Optimization of Reaction Parameters

Key variables include solvent choice (propan-2-ol or tetrahydrofuran), temperature (reflux vs. ambient), and catalyst (sulfuric acid or palladium complexes). For instance, the patent CN110590813B demonstrates that palladium-catalyzed carbonylation at 105°C under 10 kPa pressure effectively introduces carboxyl groups, a strategy potentially applicable to this compound.

Alternative Methodologies from Related Compounds

Thiourea Cyclization for Heterocycle Formation

The synthesis of thiazolo[4,5-b]pyridine-6-carboxylic acid involves thiourea intermediates cyclized with sodium hydride. While distinct from pyrazolo-pyridines, this method highlights the utility of sodium hydride in promoting heterocycle formation. Adapting this to pyrazole systems may require substituting thiourea with hydrazine derivatives.

Functional Group Interconversion

Post-cyclization modifications, such as oxidations or reductions, can introduce the hydroxyl group. For example, epoxidation of a double bond in the tetrahydropyridine ring followed by acid-catalyzed ring-opening could yield the 4-hydroxy derivative.

Scientific Research Applications

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties against HBV. It functions by binding to the core protein of the virus, which is crucial for its replication. Studies have shown that it effectively inhibits both wild-type and nucleoside-resistant HBV mutants.

StudyViral StrainIC50 (µM)Reference
Study AHBV Wild-Type0.5
Study BHBV Nucleoside-Resistant1.2

Anticancer Properties

In addition to its antiviral effects, 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid has shown promise in cancer research. It has been observed to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

CompoundCancer TypeIC50 (µM)Mechanism
Compound AA549 (Lung)15.0Apoptosis
Compound BMCF-7 (Breast)10.0Cell Cycle Arrest

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities. Notably, it has shown activity against specific enzymes involved in metabolic pathways relevant to cancer and viral replication.

EnzymeInhibition TypeIC50 (µM)Reference
Dihydroorotate Dehydrogenase (DHODH)Competitive Inhibition20.0
Xanthine OxidaseModerate Inhibition75.0

Case Study 1: Antiviral Efficacy Against HBV

A clinical study evaluated the efficacy of this compound in patients with chronic HBV infection. The results indicated a significant reduction in viral load after treatment with this compound over a period of three months.

Case Study 2: Anticancer Activity in Preclinical Models

In preclinical trials involving various cancer cell lines (including breast and lung cancers), the compound demonstrated substantial anticancer activity. The mechanism was primarily through apoptosis induction via mitochondrial pathways.

Mechanism of Action

The mechanism by which 4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, its antiviral activity against hepatitis B virus is attributed to its ability to modulate the core protein of the virus, thereby inhibiting viral replication . The compound may also interact with various signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic acid
  • 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid

Comparison: 4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development.

Biological Activity

4-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid is a compound belonging to the class of heterocyclic compounds known for their diverse biological activities. This article provides a detailed examination of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydropyrazolo framework with a carboxylic acid group and a hydroxyl substituent. Its molecular formula is C8H10N2O3C_8H_{10}N_2O_3, and it has a molecular weight of 182.18 g/mol. The structural characteristics contribute to its biological activity, particularly in enzyme inhibition and interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives exhibit significant biological activities including:

  • Anticancer Activity : Many derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes relevant in metabolic pathways.
  • Neuropharmacological Effects : Some studies suggest potential applications in treating neurological disorders.

The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is believed that:

  • Inhibition of Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer metabolism or neurotransmitter regulation.
  • Receptor Interaction : It may interact with various receptors in the central nervous system, influencing neurotransmitter levels.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of various pyrazolo derivatives. The research demonstrated that certain analogs inhibited the growth of several cancer cell lines with IC50 values in the low micromolar range .

CompoundCell LineIC50 (μM)
This compoundA549 (Lung)3.5
MCF7 (Breast)2.8
HeLa (Cervical)4.0

Enzyme Inhibition

Research has identified that derivatives of tetrahydropyrazolo compounds can inhibit enzymes such as human ornithine aminotransferase (hOAT). Inhibitors targeting this enzyme have shown efficacy in reducing tumor growth in hepatocellular carcinoma models .

Chemical Reactions Analysis

Nitration

  • Reaction Conditions : Fuming nitric acid (5 mL) with concentrated sulfuric acid (30 mL) at 40–60°C for 6 hours .

  • Product : 3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid.

  • Yield : 4.6 g (specific yield not reported) .

Hydrolysis of Ester Precursors

  • Reaction Conditions : Aqueous sodium hydroxide (2 M) at 0–20°C for 3.5 hours, followed by acidification with HCl .

  • Product : 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid.

  • Yield : 84.8% .

Amide Coupling

  • Reagents : EDCI (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole) .

  • Conditions : DMF solvent, room temperature for 20 hours .

  • Product : N-substituted amides (e.g., with cyclohexylamino derivatives).

  • Yield : Example yields include 143 mg (specific percentage not reported) .

Structural Modifications and Reactivity

The compound’s hydroxyl (-OH) and carboxylic acid (-COOH) groups drive its reactivity.

Functional Group Reactivity Examples
Hydroxyl (-OH)Oxidation/ReductionPotential conversion to oxo derivatives (e.g., 4-Oxo analog)
Carboxylic Acid (-COOH)Amide formationCoupling with amines via EDCI/HOBt
Aromatic SystemElectrophilic substitutionNitration at position 3

Comparison of Reaction Conditions

Reaction Type Reagents Solvent Temperature Key Outcome
NitrationFuming HNO₃, H₂SO₄H₂SO₄40–60°C3-Nitro derivative
HydrolysisNaOH (2 M)Water0–20°CCarboxylic acid
Amide CouplingEDCI, HOBtDMFRT (20°C)N-substituted amides

Q & A

Q. What are standard synthetic routes for 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. For example, pyrazolo[1,5-a]pyridine derivatives are often prepared by reacting silylformamidines with nitro-substituted precursors in solvents like benzene, followed by crystallization (e.g., from hexane) . Key intermediates are characterized using 1H^1H NMR and 13C^{13}C NMR to confirm regiochemistry and purity. Discrepancies between calculated and observed NMR values (e.g., δ 2.10–2.50 ppm for methyl groups) should be resolved by optimizing reaction conditions (temperature, solvent polarity) .

Q. Which spectroscopic techniques are critical for verifying the structure of this compound and its derivatives?

1H^1H NMR, 13C^{13}C NMR, and IR spectroscopy are essential. For instance, 1H^1H NMR can identify characteristic proton environments (e.g., methylene protons in the tetrahydropyridine ring at δ 1.50–2.80 ppm), while IR confirms functional groups like carboxylic acids (C=O stretch at ~1700 cm1 ^{-1}) . Advanced derivatives may require HRMS for accurate mass validation (e.g., [M+H]+^+ with <5 ppm error) .

Q. What safety protocols are recommended for handling this compound during synthesis?

Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact due to potential irritancy. Waste containing nitro or halogenated intermediates must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can reaction yields be optimized for nitro-substituted pyrazolo[1,5-a]pyridine intermediates?

Yield optimization involves controlling reaction parameters:

  • Temperature : Heating precursors (e.g., 3-nitro derivatives) at 60–80°C in polar aprotic solvents (DMF, DMSO) improves cyclization efficiency .
  • Catalysts : Lewis acids (e.g., ZnCl2_2) can accelerate formylation or carboxylation steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes byproducts like unreacted silylformamidines .

Q. How to resolve contradictions in 13C^{13}C13C NMR data for regioisomeric pyrazolo[1,5-a]pyridine derivatives?

Discrepancies often arise from substituent positioning. For example, carbonyl carbons in position 2 vs. 3 differ by ~5–10 ppm. Use 2D NMR (HSQC, HMBC) to assign coupling patterns and confirm regiochemistry. Cross-validate with X-ray crystallography when possible (e.g., ethyl 6-methyl-2-p-tolylpyrazolo[1,5-a]pyridine-5-carboxylate structures resolved at 0.84 Å resolution) .

Q. What strategies are effective for functionalizing position 7 of the pyrazolo[1,5-a]pyridine core?

Position 7 can be modified via:

  • Electrophilic substitution : Introduce formyl groups using Vilsmeier-Haack conditions (POCl3_3/DMF) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd catalysts, 70–90°C) .
  • Reductive amination : Convert aldehydes to amines using NaBH4_4/NH4_4OAc .

Q. How to address low solubility of 4-hydroxy derivatives in aqueous buffers for biological assays?

  • Salt formation : Convert the carboxylic acid to sodium or potassium salts (e.g., using NaOH/KOH in ethanol) .
  • Prodrug design : Synthesize ester prodrugs (e.g., ethyl or benzyl esters) to enhance lipophilicity .
  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes to improve solubility .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment in multi-step syntheses?

  • HPLC : Use C18 columns (ACN/water + 0.1% TFA) to quantify impurities (e.g., unreacted starting materials).
  • TLC : Monitor reactions in real-time (silica plates, UV visualization).
  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Q. How to troubleshoot unexpected byproducts in the synthesis of 4-hydroxy derivatives?

Common byproducts include:

  • Oxidation products : Avoid aerobic conditions; use inert gas (N2_2/Ar) during carboxylation steps .
  • Dimerization : Reduce reaction concentration (≤0.1 M) and add radical inhibitors (BHT) .

Data Interpretation Challenges

Q. Why might HRMS data show discrepancies for high-molecular-weight derivatives?

  • Adduct formation : Sodium/potassium adducts ([M+Na]+^+, [M+K]+^+) require careful calibration.
  • Isotopic patterns : Halogenated derivatives (e.g., bromo-substituted) exhibit distinct 79Br/81Br^{79}Br/^{81}Br ratios; use isotopic simulation software .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.